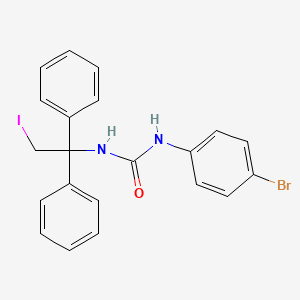
N-(4-Bromophenyl)-N'-(2-iodo-1,1-diphenylethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Bromophenyl)-N’-(2-iodo-1,1-diphenylethyl)urea is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two amine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromophenyl)-N’-(2-iodo-1,1-diphenylethyl)urea typically involves the reaction of 4-bromoaniline with 2-iodo-1,1-diphenylethyl isocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane, under controlled temperature conditions. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Bromophenyl)-N’-(2-iodo-1,1-diphenylethyl)urea can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The urea group can be hydrolyzed to form corresponding amines and carbon dioxide.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium iodide or potassium fluoride can be used for halogen exchange reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the urea group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity and could be studied for its effects on various biological systems.
Industry: It could be used in the development of new materials or as a reagent in industrial processes.
Mecanismo De Acción
The mechanism of action of N-(4-Bromophenyl)-N’-(2-iodo-1,1-diphenylethyl)urea would depend on its specific interactions with molecular targets. These could include binding to proteins, enzymes, or receptors, leading to changes in cellular processes. Detailed studies would be required to elucidate the exact pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-Bromophenyl)-N’-(2-chloro-1,1-diphenylethyl)urea
- N-(4-Bromophenyl)-N’-(2-fluoro-1,1-diphenylethyl)urea
- N-(4-Bromophenyl)-N’-(2-methyl-1,1-diphenylethyl)urea
Uniqueness
N-(4-Bromophenyl)-N’-(2-iodo-1,1-diphenylethyl)urea is unique due to the presence of both bromine and iodine atoms, which can impart distinct chemical and physical properties
Propiedades
Número CAS |
136863-93-9 |
|---|---|
Fórmula molecular |
C21H18BrIN2O |
Peso molecular |
521.2 g/mol |
Nombre IUPAC |
1-(4-bromophenyl)-3-(2-iodo-1,1-diphenylethyl)urea |
InChI |
InChI=1S/C21H18BrIN2O/c22-18-11-13-19(14-12-18)24-20(26)25-21(15-23,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14H,15H2,(H2,24,25,26) |
Clave InChI |
MGBSBCOOAKIFKK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(CI)(C2=CC=CC=C2)NC(=O)NC3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















